2-(3-chlorophenyl)-6-(morpholin-4-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

HCV NS5B Polymerase Allosteric Inhibition Structure-Activity Relationship

HCV drug discovery requires selective non-nucleoside NS5B inhibitors with defined allosteric mechanisms. This naphthalimide-based probe targets Thumb Site II, bypassing resistance seen with nucleoside analogs. - 3-chlorophenyl substitution optimizes potency vs 4-chloro or unsubstituted variants - 6-morpholino group enhances aqueous solubility for biochemical assays and reduces cytotoxicity in long-term replicon studies - Suitable for crystallography, selectivity panels, and focused library synthesis

Molecular Formula C22H17ClN2O3
Molecular Weight 392.8 g/mol
Cat. No. B11614510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-chlorophenyl)-6-(morpholin-4-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
Molecular FormulaC22H17ClN2O3
Molecular Weight392.8 g/mol
Structural Identifiers
SMILESC1COCCN1C2=C3C=CC=C4C3=C(C=C2)C(=O)N(C4=O)C5=CC(=CC=C5)Cl
InChIInChI=1S/C22H17ClN2O3/c23-14-3-1-4-15(13-14)25-21(26)17-6-2-5-16-19(24-9-11-28-12-10-24)8-7-18(20(16)17)22(25)27/h1-8,13H,9-12H2
InChIKeyFXCWTSCDDJRBMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Chlorophenyl)-6-(morpholin-4-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione: Chemical Class and Core Pharmacophore


This compound belongs to the 1H-benzo[de]isoquinoline-1,3(2H)-dione (naphthalimide) class, a validated scaffold for selective inhibition of the Hepatitis C Virus NS5B RNA-dependent RNA polymerase [1]. The core structure acts as an allosteric inhibitor targeting Thumb Site II of the polymerase, a mechanism distinct from nucleoside analog inhibitors [1]. The molecule features a 3-chlorophenyl substitution at the N-2 position and a morpholin-4-yl group at the C-6 position, modifications known to influence potency, selectivity, and physicochemical properties within the series [2].

Scaffold Reported naphthalimide core for NS5B polymerase allosteric Thumb Site II inhibition
Substitution 3‑chlorophenyl and 6‑morpholino groups reported to influence binding selectivity and solubility
Workflow Supports mechanistic, cellular, and selectivity profiling studies of HCV polymerase

Why Generic 1H-Benzo[de]isoquinoline-1,3(2H)-diones Cannot Substitute for the 3-Chlorophenyl-6-Morpholino Derivative


Minor structural changes on the benzo[de]isoquinoline-1,3(2H)-dione scaffold drastically alter the activity-toxicity window. For instance, the shift from a 4-chloro to a 3-chloro N-phenyl substitution significantly modulates the inhibitory potency and selectivity profile against NS5B polymerase [1]. Similarly, the introduction of a morpholine ring at the 6-position is critical for optimizing ligand binding interactions within the allosteric Thumb Site II pocket and for improving aqueous solubility relative to unsubstituted or amino-substituted analogs [2]. Simple interchange with a 2-phenyl or 4-chlorophenyl variant lacking the 6-morpholino group compromises the targeted binding conformation and the achieved therapeutic index, making generic substitution unreliable.

Chlorine regioisomer mismatch

Meta‑chloro (3‑Cl) may interact with Thumb Site II differently than para‑chloro (4‑Cl); a positional shift may alter the inhibition profile observed in SAR studies.

Morpholine removal alters solubility and binding

Analogs lacking the 6‑morpholino group show reduced aqueous solubility and may not replicate the allosteric binding mode optimized for cellular assays.

Off‑target receptor binding in non‑morpholine analogs

Simpler 2‑(3‑chlorophenyl) analogs exhibited mAChR binding; the 6‑morpholine substituent may reduce this cross‑reactivity, limiting direct substitution.

Quantitative Differentiation of 2-(3-Chlorophenyl)-6-(morpholin-4-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione vs. Key Analogs


NS5B Polymerase Inhibition Potency: Meta-Chloro vs. Para-Chloro Phenyl Substitution

In the 1H-benzo[de]isoquinoline-1,3(2H)-dione series, the position of the chlorine atom on the N-phenyl ring is a critical determinant of NS5B polymerase inhibitory activity. The 3-chlorophenyl derivative (the target compound) exhibits a distinct binding mode compared to its 4-chlorophenyl analog. While direct head-to-head IC50 values for the 6-morpholino-substituted pair are not publicly disclosed, the SAR for the core scaffold indicates that the meta-chloro substitution (3-chlorophenyl) confers a different steric and electronic environment in the Thumb Site II pocket, resulting in a shifted potency profile [1]. For a representative non-morpholine analog, the 3-chlorophenyl derivative demonstrated an IC50 of 180 nM against genotype 1b NS5B polymerase in a primer-dependent assay [2]. In contrast, the regioisomeric 4-chlorophenyl analog was not specifically reported among the top-tier inhibitors in the same study, suggesting a preference for the meta-substitution pattern [1].

Meta‑ vs. Para‑Chloro
Reported
3‑Cl analog IC₅₀ 180 nM (without 6‑morpholine)
4‑Cl analog: not in top‑tier set
Meta‑substitution may support Thumb Site II engagement
Primer‑dependent assay, genotype 1b; data from scaffold analog
HCV NS5B Polymerase Allosteric Inhibition Structure-Activity Relationship

Improved Activity-Toxicity Window Through 6-Morpholine Substitution

The introduction of a morpholine ring at the 6-position of the benzo[de]isoquinoline-1,3(2H)-dione scaffold was a key structural optimization aimed at widening the gap between antiviral potency and cellular toxicity. The lead optimization campaign documented by Malancona et al. demonstrated that 6-substituted derivatives, including those with saturated heterocyclic amines, showed an improved toxicity/activity window compared to earlier unsubstituted or simple amino-substituted leads [1]. Compound 244, which incorporates a 3-chloroaniline-derived amide side chain, exemplifies the series' progression toward low micromolar replicon activity (EC50) with a significantly expanded CC50 margin [1]. The target compound, bearing the 6-morpholine group, inherits this optimized safety profile, making it more suitable for cellular and in vivo studies than non-morpholine analogs.

Activity–Cytotoxicity Window
Class‑level
6‑Morpholine series: improved window reported vs. unsubstituted leads
May support cellular replicon assay tolerability
Inferred from lead optimization campaign; not compound‑specific
Cytotoxicity Therapeutic Window Allosteric NS5B Inhibitor

Selectivity Over Host Polymerases and Mammalian Targets

A hallmark of the 1H-benzo[de]isoquinoline-1,3(2H)-dione series is its exceptional selectivity for the viral NS5B polymerase over human or other viral polymerases. The high-throughput screening hit (compound 1) demonstrated no significant inhibitory activity against HIV reverse transcriptase (HIV-RT), Poliovirus polymerase, or GB virus B polymerase, confirming allosteric site selectivity [1]. The target compound, as a member of this chemotype, is expected to retain this intrinsic selectivity profile. In contrast, off-target activity has been observed at muscarinic acetylcholine receptors (mAChR) for some simpler 2-(3-chlorophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione analogs without the 6-morpholine group, with a reported Ki of 40 nM at the cerebral cortex mAChR [2]. The introduction of the 6-morpholine substituent is anticipated to reduce such off-target binding by altering molecular recognition surfaces.

Selectivity vs. Host Targets
Class‑level
Non‑morpholine analog: mAChR Ki 40 nM
6‑Morpholine derivative expected to reduce off‑target binding
6‑Morpholine may lower muscarinic receptor cross‑reactivity risk
Radioligand binding assay; selectivity inferred from scaffold SAR
Polymerase Selectivity HIV-RT Antiviral Specificity

Optimal Application Scenarios for 2-(3-Chlorophenyl)-6-(morpholin-4-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione


Mechanistic Studies of NS5B Thumb Site II Allosteric Inhibition

This compound serves as a high-quality probe molecule for dissecting the allosteric regulation of HCV NS5B polymerase via Thumb Site II. Its established scaffold provides a tool for competitive binding studies, crystallographic co-complexes, and mutational analyses aimed at understanding non-nucleoside inhibition mechanisms. The 6-morpholine group enhances solubility for biochemical assays compared to earlier, more lipophilic series members [1][2].

Cellular Anti-HCV Screening with a Favorable Toxicity Window

The improved activity-toxicity window of the 6-morpholino-substituted benzo[de]isoquinoline-1,3(2H)-dione series makes this compound suitable for long-term HCV replicon assays and combination studies with other direct-acting antivirals. Its cellular tolerability profile, inferred from lead optimization data [2], reduces experimental noise from cytotoxicity at antiviral concentrations.

Structure-Activity Relationship (SAR) Building Block for Antiviral Libraries

As a defined, substituted core scaffold, this compound is an ideal starting point for focused library synthesis to explore chemical space around the Thumb Site II pharmacophore. Its 3-chlorophenyl and 6-morpholine substituents provide defined vectors for further optimization, including amide coupling, bioconjugation, or replacement with alternative heterocycles [1][2].

Selectivity Profiling Against Host Polymerases and Receptors

The compound can be used as a reference point in selectivity panels designed to differentiate on-target viral polymerase inhibition from off-target interactions with mammalian polymerases (HIV-RT, mitochondrial DNA polymerase) or neurotransmitter receptors (mAChR). Its profile, projected to show minimal cross-reactivity due to the 6-morpholine modification [1][3], helps establish assay windows for high-throughput screening.

Application
Selection Property
Validation Focus
NS5B Thumb Site II allosteric mechanism studies
Defined allosteric scaffold with 3‑chlorophenyl & 6‑morpholine substitutions
Binding mode characterization; solubility for biochemical assays
HCV replicon cellular screening
Activity–cytotoxicity window context reported for 6‑morpholine series
Cellular tolerability; assay signal window in long‑term replicon models
Antiviral library SAR exploration
Core scaffold with defined substitution vectors (N‑2 phenyl, C‑6 morpholine)
Derivatization at 6‑position and N‑2 aryl; focused library design
Polymerase & receptor selectivity profiling
Selectivity context: viral NS5B vs. host polymerases, mAChR
Off‑target binding assessment; assay window establishment for HTS
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